
7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neuroprotective Potential
Research indicates that compounds structurally related to 7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine, such as 7-chlorokynurenate, have been explored for their neuroprotective properties. These compounds have shown efficacy in preventing neurodegeneration induced by excitotoxic mechanisms, which are implicated in various neurological disorders. Specifically, 7-chlorokynurenate, an antagonist at the glycine site of the NMDA receptor, has been demonstrated to protect against neuronal damage caused by excitotoxins in the rat brain, suggesting a potential application of related compounds in neuroprotection (Guidetti, Wu, & Schwarcz, 2000).
Anticancer Research
In the realm of anticancer research, derivatives of quinazoline, a core structure in 7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine, have been investigated for their potential to inhibit cancer cell growth. For instance, CP-31398, a p53-stabilizing agent with a quinazoline structure, has demonstrated significant cancer preventive and therapeutic activity in several in vivo animal models. This highlights the possibility of quinazoline derivatives, including 7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine, being utilized in cancer treatment strategies (Kapetanovic et al., 2012).
Antimalarial Applications
The antimalarial potential of quinazoline derivatives has also been explored, with studies indicating that compounds like 7-chloro-4-(phenylselanyl) quinoline exhibit significant activity against Plasmodium species, the parasites responsible for malaria. Such research suggests that derivatives of 7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine could be developed as antimalarial agents, offering new avenues for malaria treatment and prevention (Pinz et al., 2018).
Optoelectronic Materials Development
Beyond biomedical applications, quinazoline derivatives have been investigated for their use in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This suggests that 7-chloro-N-(4-phenoxyphenyl)-4-quinazolinamine and its derivatives could have applications in the development of advanced materials for optoelectronics (Lipunova et al., 2018).
properties
IUPAC Name |
7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-19(12-14)22-13-23-20(18)24-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYOMGQGHMLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)
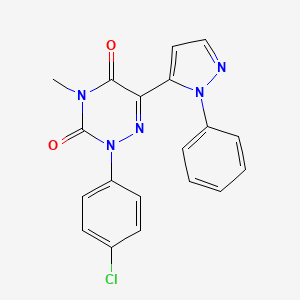
![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)
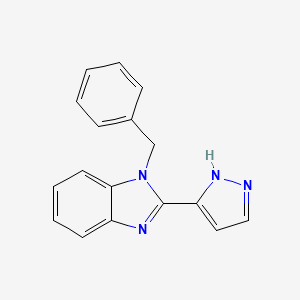
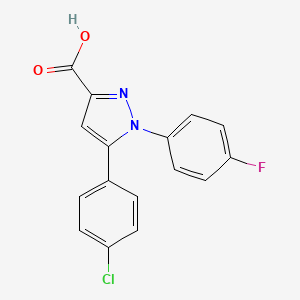
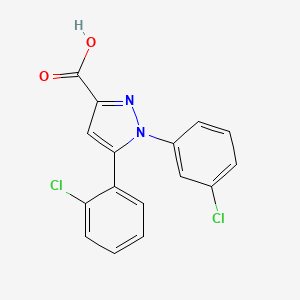


![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
methanone](/img/structure/B3037233.png)
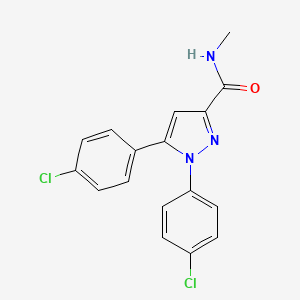

![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)